molecular formula C14H11BrO B1273617 4-Bromo-3'-methylbenzophenone CAS No. 27428-61-1

4-Bromo-3'-methylbenzophenone

Cat. No. B1273617
CAS RN: 27428-61-1
M. Wt: 275.14 g/mol
InChI Key: CKOJVDGMHBXDGZ-UHFFFAOYSA-N
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Description

4-Bromo-3'-methylbenzophenone is a chemical compound that is part of the bromophenone family. It is characterized by the presence of a bromine atom and a methyl group attached to a benzophenone backbone. The compound is of interest due to its potential applications in various fields, including material science and organic synthesis.

Synthesis Analysis

The synthesis of related bromophenone derivatives has been explored in several studies. For instance, Schiff base monomers derived from 4-bromobenzaldehyde were synthesized through a condensation reaction with aromatic aminophenols, which were then converted to polyphenol derivatives by oxidative polycondensation reactions in an aqueous alkaline medium . Another study reported the synthesis of 4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol by reacting 5-bromosalicylaldehyde with 4,5-dinitro-1,2-diaminephenylene under different conditions, with the possibility of cyclization reactions to form different products .

Molecular Structure Analysis

The molecular structure of 4-Bromo-3'-methylbenzophenone has been elucidated using X-ray crystallography, revealing that the benzene and phenyl rings form a dihedral angle, and the crystal packing is stabilized by intermolecular C—H...π interactions . This is consistent with the general behavior of bromophenone derivatives, where the presence of halogen atoms and substituents can significantly influence the molecular conformation and intermolecular interactions.

Chemical Reactions Analysis

Bromophenone compounds can undergo various chemical reactions, including aromatic nucleophilic substitution. For example, 3-Bromo-2-nitrobenzo[b]thiophene reacted with amines to yield N-substituted amino nitrobenzo[b]thiophenes, demonstrating the reactivity of brominated aromatic compounds towards nucleophiles . These reactions are important for the synthesis of novel organic compounds and can be influenced by the presence of electron-donating or withdrawing groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenone derivatives have been extensively studied. For instance, the thermal, optical, and electrochemical properties of poly(iminophenol)s derived from 4-bromobenzaldehyde were characterized using various techniques such as FT-IR, NMR, and cyclic voltammetry . The presence of an electron-donating group like -CH3 was found to affect the electrochemical and thermal properties of these compounds. Additionally, the polymorphism of 4-bromobenzophenone was investigated, revealing different crystal phases with distinct melting points and thermal behaviors . These properties are crucial for the application of bromophenone derivatives in material science and other fields.

Scientific Research Applications

  • Photoreduction Study

    • Field : Chemistry
    • Application : The compound was used in a study to understand its photoreduction properties .
    • Method : Solutions of 4-bromo-4’methylbenzophenone were placed in a Rotating Rack Rayonet reactor at 350nm at intervals of 5, 15, 30 and 45 minutes .
    • Results : The study yielded a photoreduction quantum efficiency of 7.75% .
  • Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6 …

    • Field : Crystallography
    • Application : The structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate reveals the presence of two crystallographically unique rotomers in the lattice .
    • Method : The molecule is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
    • Results : Although the molecule is photoactive in solution, the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
  • Synthesis and Quantitative Photoreduction Study of 4-Phenylbenzophenone

    • Field : Chemistry
    • Application : 4-Phenylbenzophenone was synthesized via a Friedel-Crafts acylation route from benzoyl chloride and biphenyl with a 25% yield . A subsequent FTIR study was completed to determine the photoreduction quantum efficiency of 4-phenylbenzophenone’s ability to dimerize to form 4, 4’diphenylbenzpinacol .
    • Method : The synthesis was done using a Friedel-Crafts acylation route from benzoyl chloride and biphenyl . The photoreduction study was done using FTIR .
    • Results : The experiment gave a value of 2.36 mol reduced/mol photon .
  • Quantitative Analysis of the Photochemical Reduction of 4-Bromo-4’-Fluorobenzophenone

    • Field : Chemistry
    • Application : The photochemical reduction of 4-bromo-4’-fluorobenzophenone to the resulting substituted benzopinacol was studied .
    • Method : Four solutions were irradiated with UV light at 350 nm for 5, 10, 20, and 40 minutes . The samples were then studied via IR spectroscopy .
    • Results : The overall goal of determining Phi (reduction) was achieved .
  • Synthesis of 4-Chloro-4’-Fluorobenzophenone

    • Field : Chemistry
    • Application : 4-Chloro-4’-fluorobenzophenone was synthesized using a Friedel-Crafts acylation reaction .
    • Method : The synthesis was done using 4-chlorobenzoyl chloride, fluorobenzene, and an AgCl3 catalyst . Vacuum distillation was used to obtain a yield .
    • Results : A yield of 67.41% was obtained .
  • Comparison of the Synthesis and Characteristics of 4-Methylbenzophenone and 4-Methylbenzopinacol

    • Field : Chemistry
    • Application : 4-Methylbenzophenone was synthesized using the Friedel–Crafts Acylation from benzoyl chloride, aluminum chloride, and toluene . A photoreduction of the 4-methylbenzophenone produced 4-methylbenzopinacol .
    • Method : The synthesis was done using the Friedel–Crafts Acylation from benzoyl chloride, aluminum chloride, and toluene . The photoreduction was done to produce 4-methylbenzopinacol .
    • Results : The synthesis and characteristics of 4-Methylbenzophenone and 4-Methylbenzopinacol were compared .
  • 4-chloro-4’-iodobenzophenone - Does not play well with photons
    • Field : Chemistry
    • Application : Benzophenones are well known for their phosphorescence, which has been studied at length at reduced temperature. In this experiment, an attempt was made to encase 4-chloro-4’-iodobenzophenone (CIBP) in polymethylmethacrylate, in order to study the phosphorescence at room temperature by isolating individual molecules .
    • Method : The experiment involved encasing 4-chloro-4’-iodobenzophenone (CIBP) in polymethylmethacrylate .
    • Results : Success was found with some substituted benzophenones, although the iodine of CIBP breaks off under UV light, preventing effective polymerization .

properties

IUPAC Name

(4-bromophenyl)-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO/c1-10-3-2-4-12(9-10)14(16)11-5-7-13(15)8-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOJVDGMHBXDGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373717
Record name 4-Bromo-3'-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3'-methylbenzophenone

CAS RN

27428-61-1
Record name (4-Bromophenyl)(3-methylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27428-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3'-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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